molecular formula C9H14O B025397 Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI) CAS No. 109583-34-8

Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI)

Cat. No. B025397
M. Wt: 138.21 g/mol
InChI Key: NDZIFIKZHLSCFR-HRDYMLBCSA-N
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Description

Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI) is a bicyclic ketone that has been of interest to the scientific community due to its unique structure and potential applications. In 2.1]hept-2-yl-, (1S-exo)-(9CI), its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism Of Action

The mechanism of action of Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI))-(9CI) is not fully understood. However, it is believed to act as a nucleophile in organic reactions due to its unique structure and reactivity.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI))-(9CI). However, studies have shown that this compound can have toxic effects on certain cell types at high concentrations.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI))-(9CI) in lab experiments is its unique structure, which makes it a useful building block for the synthesis of other complex organic molecules. However, the limitations of using this compound in lab experiments include its potential toxicity and the complexity of its synthesis method.

Future Directions

There are several future directions for research on Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI))-(9CI). One area of interest is in the development of new synthesis methods that are more efficient and cost-effective. Another area of research is in the exploration of the potential applications of this compound in the field of medicinal chemistry, where it may have therapeutic potential for certain diseases.
Conclusion:
In conclusion, Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI))-(9CI) is a unique bicyclic ketone that has potential applications in various fields, including organic synthesis and medicinal chemistry. While the synthesis method of this compound is complex, it has several advantages for use in lab experiments. Further research is needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

The synthesis of Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI))-(9CI) is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is through the reaction of bicyclo[2.2.1]hept-2-ene with oxygen in the presence of a catalyst. The resulting product is then subjected to further purification steps to yield Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI))-(9CI).

Scientific Research Applications

Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI))-(9CI) has been the subject of several scientific studies due to its potential applications in various fields. One of the most promising areas of research is in the field of organic synthesis, where this compound has been used as a building block for the synthesis of other complex organic molecules.

properties

CAS RN

109583-34-8

Product Name

Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI)

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1-[(1S,2S,4R)-2-bicyclo[2.2.1]heptanyl]ethanone

InChI

InChI=1S/C9H14O/c1-6(10)9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3/t7-,8+,9-/m1/s1

InChI Key

NDZIFIKZHLSCFR-HRDYMLBCSA-N

Isomeric SMILES

CC(=O)[C@H]1C[C@@H]2CC[C@H]1C2

SMILES

CC(=O)C1CC2CCC1C2

Canonical SMILES

CC(=O)C1CC2CCC1C2

synonyms

Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)- (9CI)

Origin of Product

United States

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